molecular formula C15H11F3N2O3 B14931124 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid

Cat. No.: B14931124
M. Wt: 324.25 g/mol
InChI Key: FVTHEGNIBCXLFB-UHFFFAOYSA-N
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Description

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is a high-purity chemical reagent designed for pharmaceutical research and development. This compound features a para -aminobenzoic acid (PABA) core, which is a well-documented and versatile scaffold in medicinal chemistry due to its favorable physicochemical properties and its role as a key building block in more than 184 known drugs . The integration of the electron-withdrawing trifluoromethyl group on the anilide ring is a strategic modification known to enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets by influencing its electron distribution and lipophilicity . Its primary research value lies in its application as a critical synthetic intermediate for constructing more complex, biologically active molecules. Researchers utilize this compound in the synthesis of various derivatives, including hydrazides, Schiff bases, and other analogs aimed at probing specific biological pathways . The PABA scaffold is associated with a broad spectrum of investigated biological activities, making its derivatives candidates for development as antimicrobial, anticancer, and anti-Alzheimer's agents . For instance, similar trifluoromethyl-containing compounds have demonstrated potent inhibitory activity against tyrosine kinases like EGFR, which are critical targets in oncology . Furthermore, PABA-based structures have been explored as cholinesterase inhibitors, suggesting potential for addressing neurodegenerative conditions . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C15H11F3N2O3

Molecular Weight

324.25 g/mol

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid

InChI

InChI=1S/C15H11F3N2O3/c16-15(17,18)10-2-1-3-12(8-10)20-14(23)19-11-6-4-9(5-7-11)13(21)22/h1-8H,(H,21,22)(H2,19,20,23)

InChI Key

FVTHEGNIBCXLFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The urea linkage in 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid is typically formed through the reaction of an isocyanate with a primary amine. For this compound, the two key precursors are:

  • 4-Aminobenzoic acid : Often prepared via reduction of 4-nitrobenzoic acid using iron powder in the presence of a phase transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) and proton acids like HCl or NH₄Cl. This method achieves yields >90% under reflux conditions (85–110°C, 2–6 hours).
  • 3-(Trifluoromethyl)phenyl isocyanate : Synthesized from 3-(trifluoromethyl)aniline via phosgenation or safer alternatives like triphosgene in anhydrous dichloromethane.

Coupling Protocol

  • Protection of Carboxylic Acid : To prevent side reactions, the carboxylic acid group of 4-aminobenzoic acid is protected as a methyl ester using methanol and H₂SO₄.
  • Urea Formation : The protected 4-aminobenzoate reacts with 3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C. A stepwise addition of the amine ensures controlled reactivity, minimizing polyurea formation.
  • Deprotection : The methyl ester is hydrolyzed using aqueous NaOH or HCl to regenerate the carboxylic acid.

Optimization Insights :

  • Catalysis : TBAB (0.0045–0.014 mol ratio) accelerates the reaction by improving interfacial contact between heterogeneous phases.
  • Yield : Analogous systems report yields up to 90.1% when using stoichiometric isocyanate and rigorous temperature control.

Coupling Agent-Mediated Synthesis

Carbodiimide-Based Approach

Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct urea formation between 4-aminobenzoic acid and 3-(trifluoromethyl)aniline derivatives.

Procedure :

  • Activation : The carboxylic acid group of 4-aminobenzoic acid is activated using EDC and N-hydroxysuccinimide (NHS) in DMF, forming an active ester.
  • Aminolysis : The active ester reacts with 3-(trifluoromethyl)aniline at room temperature, yielding the urea derivative after 12–24 hours.

Advantages :

  • Avoids toxic isocyanate intermediates.
  • Compatible with unprotected carboxylic acids if reaction pH is carefully controlled.

Limitations :

  • Lower yields (60–75%) due to competing hydrolysis of the active ester.

Reductive Amination and Alternative Pathways

Nitro Group Reduction

A nitro precursor, 4-nitro-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid, can be reduced to the target amine using:

  • Catalytic Hydrogenation : H₂ gas over Pd/C in ethanol (50–60°C, 5–10 bar).
  • Chemical Reduction : Fe powder with NH₄Cl in aqueous ethanol (85°C, 3 hours).

Key Data :

Reduction Method Yield (%) Purity (HPLC)
Fe/NH₄Cl 90.1 99.2
Pd/C/H₂ 88.5 98.7

Purification and Characterization

Workup Procedures

  • Decolorization : Activated carbon (1.5% w/w) and sodium carbonate remove iron residues and colored impurities.
  • Crystallization : Acidification of the reaction mixture (pH 4–5) precipitates the product, which is filtered and washed with cold ethanol.

Analytical Validation

  • NMR : The urea NH protons resonate at δ 9.8–10.2 ppm (DMSO-d₆), while the trifluoromethyl group shows a singlet at δ 120–125 ppm in ¹³C NMR.
  • HPLC : Retention time of 8.2 minutes using a C18 column (ACN:H₂O = 70:30, 1 mL/min).
  • Melting Point : 198–202°C (decomposition observed above 210°C).

Industrial-Scale Considerations

Cost-Effective Catalysis

Phase transfer catalysts (e.g., TBAB) reduce reaction times by 40% compared to uncatalyzed systems, lowering energy consumption.

Waste Management

Iron sludge from reduction steps is recyclable as ferroso-ferric oxide for magnet production.

Chemical Reactions Analysis

Key Reaction Types

Reaction Type Functional Groups Involved Reaction Conditions Citations
Amide bond formation Carbamoyl group, amineEDCI, HOBt, DMF, room temperature
Hydrolysis Amide, esterAcidic/basic aqueous conditions
Coupling (Pd-catalyzed) Aryl halides, aminesPd catalyst, ligands, elevated temps
Cyclization Carbonyl groups, aminesAcidic (e.g., TFA) or basic conditions
Electrophilic substitution Aromatic rings, CF₃ groupActivating groups (e.g., amino)

Reactivity Factors

The compound’s reactivity is influenced by its structural features:

  • Trifluoromethyl group : Acts as a strong electron-withdrawing group, enhancing electrophilicity and directing substitution reactions (e.g., para to the amino group).

  • Carbamoyl group : Participates in nucleophilic acyl substitution reactions, enabling amide bond cleavage or exchange .

  • Carboxylic acid moiety : Engages in acid-base reactions, forming salts or esters under appropriate conditions.

Experimental Insights

  • Structural optimization : Modifications to the trifluoromethyl group or carbamoyl substituent significantly alter solubility and reactivity, as observed in related compounds.

  • Purification : Chromatography is frequently used to isolate intermediates or final products due to the compound’s complexity .

Scientific Research Applications

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamoyl linkage facilitates binding to active sites of enzymes or receptors, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Antiviral Activity: Quinoline and Pyrimidine Derivatives

  • 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic Acid Structure: Incorporates a quinoline ring instead of a benzene ring in the carbamoyl group. Activity: Exhibits moderate anti-influenza virus (H1N1) activity with EC₅₀ = 22.94 µM (plaque inhibition rate: 50% at 50 µM). Molecular docking studies reveal interactions with RNA polymerase (PA-PB1), including Pi-Pi stacking with TRP706 and a salt bridge with LYS643 . Comparison: Less potent than the broad-spectrum antiviral amodiaquine (EC₅₀ = 6.3 µM) but shares a urea-linked benzoic acid scaffold.
  • 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid Structure: Replaces the phenyl group with a pyrimidine ring. Molecular Formula: C₁₂H₈F₃N₃O₂ (MW: 283.21 g/mol). Activity: Not explicitly reported, but pyrimidine derivatives are known for diverse biological activities, including kinase inhibition .
Compound Molecular Formula MW (g/mol) EC₅₀ (µM) Target
4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid C₁₅H₁₀F₃N₂O₃ 332.25 N/A N/A
4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid C₁₇H₁₂F₃N₂O₂ 334.29 22.94 Influenza virus
Amodiaquine C₂₀H₂₂ClN₃O 355.86 6.3 Influenza virus

Insecticidal Activity: Urea/Thiourea Derivatives

  • 4-[(Phenylcarbamoyl)amino]benzoic Acid Structure: Lacks the trifluoromethyl group but retains the urea linkage. Activity: Demonstrated insecticidal effects against Spodoptera littoralis, a pest affecting cotton crops. Structural optimization of the carbamoyl group enhances bioactivity . Comparison: The trifluoromethyl group in the target compound may improve binding affinity or metabolic resistance in insect targets.

Enzyme Inhibition and Structural Mimicry

  • 3-(5-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid Structure: Features an oxadiazole ring instead of urea. Computational studies indicate conformational similarity to natural substrates . Comparison: The oxadiazole moiety may offer superior enzymatic inhibition compared to urea linkages.
  • 4-[(1S)-1-(((3-(Difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)benzoic Acid Structure: Complex substituents including difluoromethyl and trifluoromethyl groups. Molecular Weight: 483.4 g/mol. Activity: Designed as a ChE (cholinesterase) inhibitor for Alzheimer’s disease, highlighting the role of trifluoromethyl groups in central nervous system targeting .

Positional Isomerism and Electronic Effects

  • 3-((4-(Trifluoromethyl)phenyl)amino)benzoic Acid Structure: Trifluoromethyl group at the para position of the aniline moiety, but urea replaced by a direct amino linkage. Molecular Formula: C₁₄H₁₀F₃NO₂ (MW: 283.21 g/mol).

Biological Activity

4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid, also known as 4-((3-(trifluoromethyl)phenyl)amino)benzoic acid, is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a trifluoromethyl group enhances its lipophilicity, which can improve cellular penetration and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C14H10F3N2O2
  • Molecular Weight : 296.24 g/mol
  • CAS Number : 85010-10-2

The compound features a trifluoromethyl group attached to a phenyl ring, linked through an amino group to a benzoic acid moiety. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as angiogenesis and tumor growth. For instance, it acts as an inhibitor of Raf kinase, which plays a role in cancer progression .
  • Receptor Modulation : The lipophilic nature of the trifluoromethyl group allows the compound to penetrate cell membranes and modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation .

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For example, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

The potential anticancer properties of this compound have been investigated in several studies:

  • Case Study 1 : In vitro assays demonstrated that the compound inhibits cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The IC50 values for different cancer cell lines ranged from 10 to 25 µM, indicating moderate potency .
  • Case Study 2 : A study involving animal models showed that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. This effect was associated with decreased angiogenesis and increased apoptosis within the tumor microenvironment .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
4-Trifluoromethylbenzoic AcidStructureModerate antibacterial15
3-TrifluoromethylanilineStructureLow anticancer activity>50
4-Amino-3-trifluoromethylbenzoic AcidStructureHigh anticancer activity8

The table above illustrates how variations in structure influence biological activity, highlighting the unique efficacy of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-({[3-(Trifluoromethyl)phenyl]carbamoyl}amino)benzoic acid and its analogs?

  • Methodological Answer : The compound can be synthesized via amide coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed carbonates) and amines. For example, coupling 3-(trifluoromethyl)phenyl isocyanate with 4-aminobenzoic acid in a polar aprotic solvent (e.g., DMF or CH₂Cl₂) under catalysis by 4-dimethylaminopyridine (DMAP) yields the target compound. Purification typically involves column chromatography followed by recrystallization. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Purity is assessed using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) to determine Rf values. High-performance liquid chromatography (HPLC) with UV detection at 254 nm provides quantitative purity data. Structural confirmation relies on 1H^1H-NMR (to verify aromatic proton environments and amide NH signals) and HRMS for molecular weight validation. Additionally, melting point analysis can corroborate crystallinity .

Advanced Research Questions

Q. What strategies are employed to resolve low solubility of this compound in aqueous media for biological assays?

  • Methodological Answer : Solubility challenges are addressed via:

  • Derivatization : Introducing polar groups (e.g., sulfonate or hydroxyl) at the benzoic acid moiety.
  • Co-solvent systems : Using DMSO-water mixtures (≤10% DMSO) to maintain compound stability.
  • Prodrug approaches : Esterification of the carboxylic acid group to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do substituents on the phenyl ring influence the retinoidal activity of benzoic acid derivatives like this compound?

  • Methodological Answer : Substituent position and size critically affect activity. For example:

  • Meta-substituted alkyl groups (e.g., isopropyl or tert-butyl) enhance retinoid receptor binding by stabilizing hydrophobic interactions.
  • Ortho-substituents (e.g., chlorine) induce steric hindrance, reducing conformational flexibility and activity.
    Activity is quantified using HL-60 cell differentiation assays, where EC₅₀ values correlate with substituent electronic and steric properties .

Q. What experimental designs are used to analyze contradictory biological data for this compound in different cell lines?

  • Methodological Answer : Contradictions are resolved through:

  • Dose-response profiling : Testing a wide concentration range (nM to μM) to identify cell line-specific sensitivities.
  • Receptor binding assays : Using radiolabeled ligands (e.g., 3H^3H-retinoic acid) to measure competitive inhibition.
  • Transcriptomic analysis : RNA sequencing to identify differential expression of retinoid-responsive genes (e.g., RARβ) across cell lines .

Q. How can researchers optimize the metabolic stability of this compound for in vivo studies?

  • Methodological Answer :

  • Deuterium incorporation : Replacing labile hydrogen atoms (e.g., in the amide group) with deuterium to slow CYP450-mediated oxidation.
  • Fluorine substitution : Adding fluorine atoms at metabolically vulnerable positions (e.g., para to the amide) to block hydroxylation.
    Stability is assessed using liver microsomal assays and LC-MS/MS to quantify parent compound degradation .

Experimental Design & Troubleshooting

Q. What steps should be taken if the amide coupling reaction fails to produce this compound?

  • Methodological Answer :

  • Activation optimization : Switch from carbodiimide (e.g., EDC) to uronium-based reagents (e.g., TBTU) for better coupling efficiency.
  • Solvent screening : Test alternative solvents (e.g., THF or acetonitrile) to improve reagent solubility.
  • Catalyst addition : Include DMAP (1–5 mol%) to accelerate isocyanate-amine reactions.
    Reaction progress should be monitored by TLC or in situ IR spectroscopy .

Q. How can computational modeling guide the design of this compound analogs with improved target affinity?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to predict binding poses within the RORγt or RAR ligand-binding domain.
  • Molecular dynamics (MD) simulations : Analyze ligand-receptor complex stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Arg316 in RAR).
  • QSAR modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

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